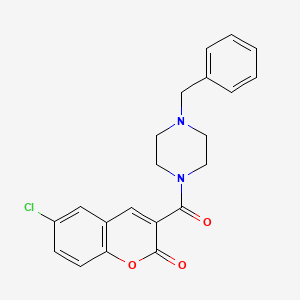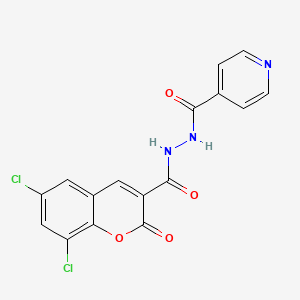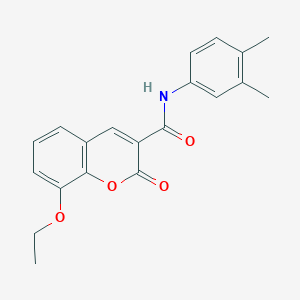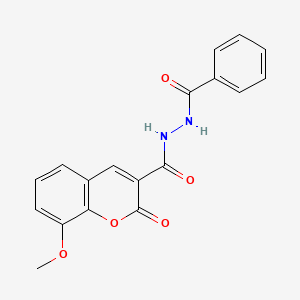
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one, also known as BPC-Chromen, is a synthetic compound that has a wide range of applications in the scientific research field. It is a member of the chromen family, which is a group of compounds that are derived from the pyridine ring system. BPC-Chromen is an organic compound with a molecular weight of 478.6 g/mol and a melting point of approximately 107-109 °C. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one is still largely unknown. However, it has been suggested that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been suggested that the compound may act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one are still largely unknown. However, it has been suggested that the compound may exert its effects through the inhibition of enzymes involved in the regulation of neurotransmission and the synthesis of melanin. Additionally, it has been suggested that the compound may have anti-cancer, anti-inflammatory, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one in laboratory experiments is that it is easy to synthesize and purify. Additionally, the compound is relatively stable and has a wide range of applications in the scientific research field. However, the compound is toxic and should be handled with caution. Additionally, the mechanism of action and the biochemical and physiological effects of the compound are still largely unknown.
Orientations Futures
The future directions for research involving 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one include further elucidating its mechanism of action, exploring its biochemical and physiological effects, and investigating its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research should be conducted to determine the optimal dosage and safety profile of the compound. Additionally, further research should be conducted to determine the potential synergistic effects of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one with other compounds. Finally, further research should be conducted to determine its potential toxicological effects.
Méthodes De Synthèse
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one can be synthesized through a two-step process. The first step involves the condensation of 4-benzylpiperazine-1-carbonyl chloride and 6-chloro-2H-chromen-2-one in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction produces the desired compound in high yields. The second step involves the purification of the crude product, which can be achieved by recrystallization.
Applications De Recherche Scientifique
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one has a wide range of applications in the scientific research field. It is used as an intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of compounds with anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, it has been used in the synthesis of compounds that are used in the treatment of diseases such as diabetes, obesity, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSFIQMVQGUXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479852.png)
![9-benzyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479857.png)
![9-benzyl-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479864.png)
![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)
![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)
![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)


![(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6479937.png)

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479947.png)
![4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479958.png)
![4-(4-cyano-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B6479962.png)